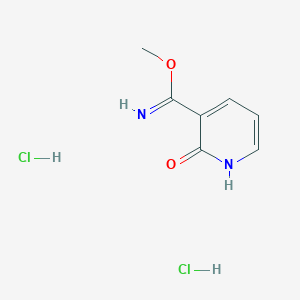

Methyl 2-hydroxynicotinimidate dihydrochloride

Overview

Description

Methyl 2-hydroxynicotinimidate dihydrochloride, also known as MHN, is a chemical compound that has recently gained attention in scientific research for its potential applications in various fields. Its molecular weight is 152.15 g/mol and 225.07 and its molecular formula is C7H8N2O2 and C7H10Cl2N2O2 .

Scientific Research Applications

Carrier System for Drug Delivery

A study by Palomino, Kessel, and Horwitz (1989) evaluated the utility of the dihydropyridine in equilibrium pyridinium salt redox system for specific delivery and sustained release of model compounds to the brain. This approach could potentially be used for delivering therapeutics across the blood-brain barrier, indicating a novel method for treating neurological disorders, such as the complicating neurological disorders of AIDS (Palomino, Kessel, & Horwitz, 1989).

Analytical Chemistry Application

Miller (1982) presented a method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids, using a simple base wash of extracts before injection. This technique eliminates the tailing of the hydroxy acid peaks even after extended use, showcasing its importance in microbial analysis and identification (Miller, 1982).

Synthesis of Unnatural Acyclo Thymidine Mimics

Wang et al. (2000) synthesized a group of derivatives designed as acyclic 5-substituted-2'-deoxyuridine (thymidine) mimics for evaluation as anticancer and antiviral agents. Although these compounds exhibited varying levels of cytotoxicity against cancer cell lines, they were inactive as antiviral agents in a broad-spectrum antiviral screen (Wang et al., 2000).

Antiviral Application

Field et al. (1983) discovered that 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound structurally similar to Methyl 2-hydroxynicotinimidate dihydrochloride, selectively inhibits the replication of herpes group viruses, indicating potential applications in antiviral therapy (Field et al., 1983).

Biomarker for Lipid Peroxidation

Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using 1-methyl-2-phenylindole, which reacts with malondialdehyde (MDA) and 4-hydroxyalkenals to yield a stable chromophore. This assay is crucial for studying oxidative stress and its implications in various diseases (Gérard-Monnier et al., 1998).

Amidination Reagent for Pharmacology

Popov, Korchagina, and Karataeva (2013) explored the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, highlighting its potential pharmacological applications due to its predicted biological activities, such as anti-tumor, anti-cancer, and anti-thrombosis effects, without toxic and carcinogenic effects (Popov, Korchagina, & Karataeva, 2013).

properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-3-carboximidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c1-11-6(8)5-3-2-4-9-7(5)10;;/h2-4,8H,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDAFAQTERMUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CNC1=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1,2-dihydropyridine-3-carboximidoate dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

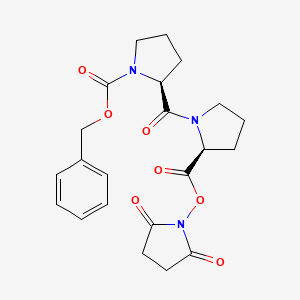

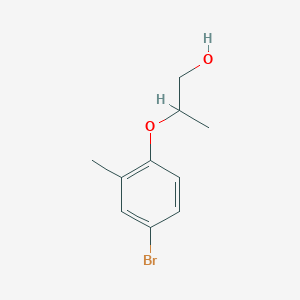

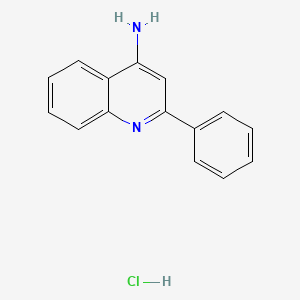

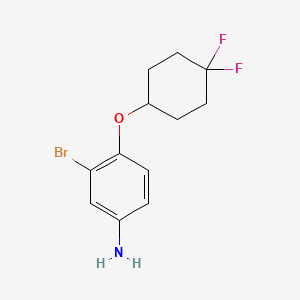

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)

![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)